
Brevinin-1
Descripción general
Descripción
Brevinin-1 is a type of antimicrobial peptide found in the skin secretions of certain amphibians, particularly frogs. These peptides are part of the innate immune system and play a crucial role in protecting the organism from microbial infections. This compound peptides are known for their broad-spectrum antimicrobial activity, which includes antibacterial, antifungal, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Brevinin-1 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Large-scale production of this compound peptides can be achieved through recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Brevinin-1 peptides undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to enhance the peptide’s stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products:
Oxidized this compound: Contains methionine sulfoxide.
Reduced this compound: Contains free thiols.
Modified this compound: Contains substituted amino acids.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Brevinin-1 peptides exhibit potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. Their mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis.
- Bacterial Infections : this compound has been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the efficacy of modified this compound peptides in reducing bacterial populations, making them promising candidates for treating infections caused by antibiotic-resistant strains .
- Fungal Infections : Research indicates that certain this compound derivatives possess antifungal properties, which could be vital in developing treatments for fungal infections that are often resistant to conventional antifungal agents .
Anti-inflammatory Effects
Recent studies have revealed that some this compound peptides also exhibit anti-inflammatory properties. For example, Brevinin-1GHd has been identified as the first member of the this compound family with significant anti-inflammatory activity. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating MAPK signaling pathways in macrophages . This suggests potential applications in treating inflammatory diseases.
3.1. Drug Development
The unique properties of this compound peptides make them suitable candidates for drug development:
- Antibiotic Resistance : With the rise of antibiotic-resistant bacteria, this compound peptides offer a novel approach to combat these pathogens. Their ability to target multiple bacterial strains could lead to the development of new antimicrobial agents .
- Inflammatory Diseases : Given their anti-inflammatory effects, this compound peptides could be developed into therapeutic agents for conditions characterized by excessive inflammation, such as arthritis or sepsis .
3.2. Formulations for Medical Use
This compound can be incorporated into various pharmaceutical formulations:
Formulation Type | Potential Use |
---|---|
Topical Creams | Treatment for skin infections and wounds |
Injectable Solutions | Systemic treatment for severe infections |
Oral Formulations | Prophylactic use against infections |
These formulations can leverage the stability and efficacy of this compound peptides to enhance patient outcomes.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound peptides in clinical and experimental settings:
- A study on Brevinin-1OS demonstrated enhanced antimicrobial activity against Gram-positive bacteria, indicating its potential as a clinical agent .
- Research on Brevinin-1BW revealed its promising antibacterial and anti-inflammatory properties, suggesting its applicability in treating various infections .
Mecanismo De Acción
Brevinin-1 peptides exert their antimicrobial effects by disrupting the microbial cell membrane. They interact with the lipid bilayer, leading to membrane permeabilization and cell lysis. This process involves the formation of pores or channels in the membrane, which disrupts the cell’s integrity and leads to cell death . Additionally, this compound peptides can modulate the immune response by binding to lipopolysaccharides (LPS) and neutralizing their effects .
Comparación Con Compuestos Similares
Brevinin-1 peptides belong to a larger family of antimicrobial peptides found in amphibians. Similar compounds include:
Brevinin-2: Known for its strong antibacterial and anticancer activities.
Esculentin-1 and Esculentin-2: Exhibits potent antimicrobial properties.
Japonicin-1 and Japonicin-2: Effective against a wide range of pathogens.
Nigrocin-2: Displays significant antimicrobial activity.
Palustrin-1 and Palustrin-2: Known for their broad-spectrum antimicrobial effects.
This compound is unique due to its specific amino acid sequence and structural properties, which contribute to its high thermal stability and potent antimicrobial activity .
Actividad Biológica
Overview of Brevinin-1
This compound is part of a larger family of antimicrobial peptides (AMPs) known for their ability to disrupt microbial membranes. It is characterized by its relatively small size (approximately 13-17 amino acids) and cationic nature, which contributes to its interaction with negatively charged microbial membranes.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a variety of pathogens, including bacteria and fungi. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 5 µg/mL | |
Escherichia coli | 10 µg/mL | |
Candida albicans | 15 µg/mL | |
Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxic Activity
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular membranes, leading to cell lysis.
Case Study: Cytotoxicity Against Cancer Cells
A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induced apoptosis in a dose-dependent manner. The results showed:
- IC50 value: 12 µg/mL
- Induction of caspase-3 activity was observed, indicating apoptosis.
- Morphological changes consistent with apoptosis were noted under microscopy.
This suggests potential therapeutic applications in cancer treatment.
Antiviral Activity
Emerging studies have also explored the antiviral properties of this compound. Preliminary findings indicate that it may inhibit viral replication in certain viruses.
Research Findings on Antiviral Activity
A recent study evaluated the effect of this compound on Herpes Simplex Virus (HSV). The results indicated:
- A significant reduction in viral plaque formation at concentrations above 5 µg/mL.
- Inhibition of viral entry into host cells was suggested as a potential mechanism.
The primary mechanism through which this compound exerts its biological effects is through membrane disruption. The cationic nature allows it to bind to negatively charged bacterial membranes, leading to pore formation and subsequent cell death. Additionally, its ability to penetrate eukaryotic cells contributes to its cytotoxic effects against cancer cells.
Propiedades
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDYQVEJJSZSQ-IMDMOUBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H202N28O26S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2529.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145963-49-1 | |
Record name | brevinin-1 protein, Rana | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.